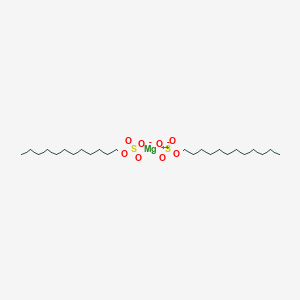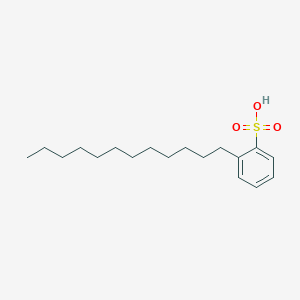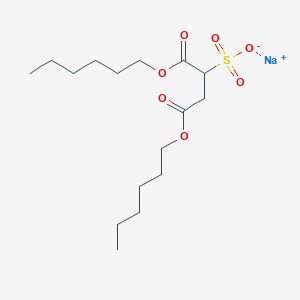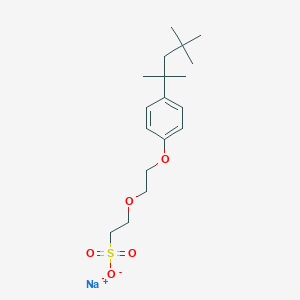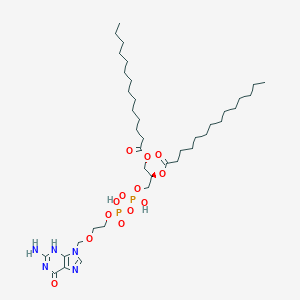![molecular formula C54H99AlO6 B148223 Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate CAS No. 688-37-9](/img/structure/B148223.png)
Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate is a complex organoaluminum compound It is characterized by the presence of aluminum atoms coordinated with octadec-9-enoate ligands
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate typically involves the reaction of aluminum alkoxides with octadec-9-enoic acid. The reaction is carried out under an inert atmosphere to prevent oxidation. The aluminum alkoxide is first prepared by reacting aluminum metal with an alcohol, followed by the addition of octadec-9-enoic acid. The reaction mixture is then heated to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced to form aluminum hydrides.
Substitution: The octadec-9-enoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other carboxylic acids or alcohols.
Major Products Formed
Oxidation: Aluminum oxides and various organic by-products.
Reduction: Aluminum hydrides and reduced organic compounds.
Substitution: New organoaluminum compounds with different ligands.
Applications De Recherche Scientifique
Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, including coatings and composites.
Mécanisme D'action
The mechanism of action of Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate involves the coordination of aluminum atoms with ligands, which facilitates various chemical reactions. The aluminum center acts as a Lewis acid, accepting electron pairs from ligands and substrates. This property makes it an effective catalyst in many reactions, including polymerization and organic transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aluminum lactate: Another organoaluminum compound with different ligands.
Aluminum tris(acetylacetonate): Known for its use as a catalyst and in materials science.
Aluminum isopropoxide: Commonly used in organic synthesis and as a precursor for other aluminum compounds.
Uniqueness
Bis[[(E)-octadec-9-enoyl]oxy]alumanyl (E)-octadec-9-enoate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with various substrates makes it particularly valuable in catalysis and materials science.
Propriétés
Numéro CAS |
688-37-9 |
|---|---|
Formule moléculaire |
C54H99AlO6 |
Poids moléculaire |
871.3 g/mol |
Nom IUPAC |
aluminum;octadec-9-enoate |
InChI |
InChI=1S/3C18H34O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h3*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;;+3/p-3 |
Clé InChI |
IKCOOALACZVGLI-UHFFFAOYSA-K |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O[Al](OC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Al+3] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Al+3] |
Color/Form |
Yellowish white, viscous mass |
Key on ui other cas no. |
688-37-9 |
Description physique |
Yellow-white solid; Soluble in benzene, alcohol, and ether; [Merck Index] Light silvery-white odorless solid; Insoluble in water; [MSDSonline] |
Durée de conservation |
Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Solubilité |
Soluble in alcohol, benzene, ether, oil turpentine. Insoluble in water. |
Synonymes |
9-Octadecenoic acid. (Z) aluminum salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


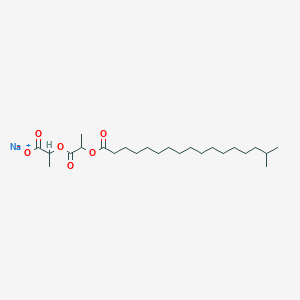
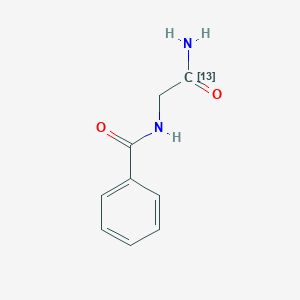
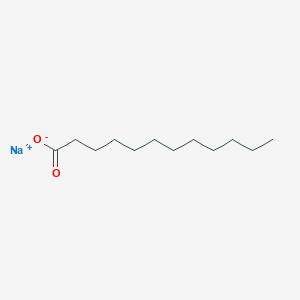


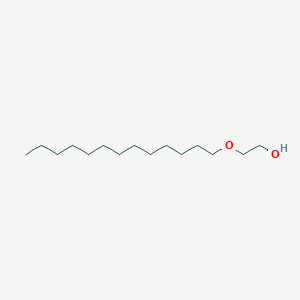
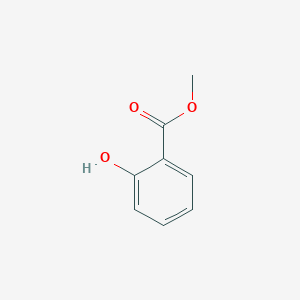
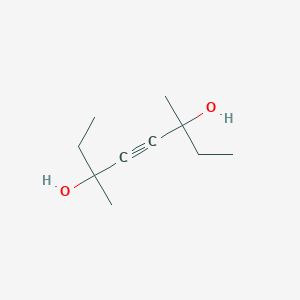
![Ethanol, 2-[2-[2-(tridecyloxy)ethoxy]ethoxy]-, hydrogen sulfate, sodium salt](/img/structure/B148160.png)
